(R)-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-methylbenzyl group and a pyrrolidine-2-carboxylic acid moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the 4-Chloro-3-methylbenzyl Group: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chloro-3-methylbenzyl chloride under basic conditions.
Formation of the Pyrrolidine-2-carboxylic Acid Moiety: This can be synthesized through a series of reactions including amide formation and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
Uniqueness
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H23ClN2O3 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H23ClN2O3/c1-12-10-13(2-3-15(12)19)11-20-8-6-14(7-9-20)21-16(18(23)24)4-5-17(21)22/h2-3,10,14,16H,4-9,11H2,1H3,(H,23,24)/t16-/m1/s1 |
InChI Key |
MUTPEQFHUCTKOM-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N3[C@H](CCC3=O)C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N3C(CCC3=O)C(=O)O)Cl |
Origin of Product |
United States |
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